molecular formula C8H11BrN2O2 B12976662 3-Bromo-5-(3-methoxyoxetan-3-yl)-1-methyl-1H-pyrazole

3-Bromo-5-(3-methoxyoxetan-3-yl)-1-methyl-1H-pyrazole

Cat. No.: B12976662
M. Wt: 247.09 g/mol
InChI Key: LMFQXRGCAXUZKD-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-methoxyoxetan-3-yl)-1-methyl-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at position 3, a methoxyoxetane group at position 5, and a methyl group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(3-methoxyoxetan-3-yl)-1-methyl-1H-pyrazole typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Bromination: The pyrazole ring is then brominated at the 3-position using a brominating agent such as bromine or N-bromosuccinimide.

    Introduction of the methoxyoxetane group: This step involves the reaction of the brominated pyrazole with a suitable oxetane derivative under specific conditions to introduce the methoxyoxetane group at the 5-position.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom at the 3-position can undergo nucleophilic substitution reactions with various nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methoxyoxetane group.

    Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide in the presence of a solvent like acetic acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.

    Oxidation Products: Oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids.

    Coupling Products: Formation of biaryl or heteroaryl compounds through coupling reactions.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Can be used in catalytic reactions to form new carbon-carbon or carbon-heteroatom bonds.

Biology and Medicine:

    Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Probes: Used in the development of probes for studying biological processes.

Industry:

    Material Science:

    Agrochemicals: Investigated for its potential use in the development of new agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-methoxyoxetan-3-yl)-1-methyl-1H-pyrazole depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyoxetane group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-Bromo-1-methyl-1H-pyrazole: Lacks the methoxyoxetane group, making it less versatile in certain reactions.

    5-(3-Methoxyoxetan-3-yl)-1-methyl-1H-pyrazole: Lacks the bromine atom, affecting its reactivity in substitution reactions.

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

3-bromo-5-(3-methoxyoxetan-3-yl)-1-methylpyrazole

InChI

InChI=1S/C8H11BrN2O2/c1-11-6(3-7(9)10-11)8(12-2)4-13-5-8/h3H,4-5H2,1-2H3

InChI Key

LMFQXRGCAXUZKD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)Br)C2(COC2)OC

Origin of Product

United States

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